2-(2-Nitrophenoxy)ethylamine hydrochloride

Organic Synthesis Photochemistry Regioselective Rearrangement

This ortho-isomer is mandatory for clean thermal Smiles rearrangement, unlike inert meta/para forms. Hydrochloride salt ensures stoichiometry & solid-state stability (MW 218.64). Procure ≥98% purity for reliable multi-step synthesis.

Molecular Formula C8H11ClN2O3
Molecular Weight 218.64 g/mol
CAS No. 98395-65-4
Cat. No. B1453041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenoxy)ethylamine hydrochloride
CAS98395-65-4
Molecular FormulaC8H11ClN2O3
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OCCN.Cl
InChIInChI=1S/C8H10N2O3.ClH/c9-5-6-13-8-4-2-1-3-7(8)10(11)12;/h1-4H,5-6,9H2;1H
InChIKeyRXKSKQFXCBODPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitrophenoxy)ethylamine Hydrochloride (CAS 98395-65-4): Ortho-Isomer Procurement for Regioselective Smiles Rearrangement and Heterocyclic Scaffold Synthesis


2-(2-Nitrophenoxy)ethylamine hydrochloride (CAS 98395-65-4) is an ortho-substituted β-(nitrophenoxy)ethylamine derivative supplied as a hydrochloride salt . It features a primary amine moiety and an ortho-nitrophenyl ether core, with a molecular weight of 218.64 g/mol and a molecular formula of C8H11ClN2O3 . This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic frameworks and as a precursor for targeted Smiles rearrangements [1].

Why 2-(2-Nitrophenoxy)ethylamine Hydrochloride (98395-65-4) Cannot Be Substituted by its Meta- or Para-Isomers in Regioselective Transformations


Procurement of a generic β-(nitrophenoxy)ethylamine without specifying the ortho-isomer (2-position) will lead to fundamentally divergent reaction outcomes in alkaline or photochemical conditions. The ortho-isomer, 2-(2-nitrophenoxy)ethylamine, undergoes a clean thermal Smiles rearrangement in alkaline water to yield a specific β-(nitrophenoxy)ethyl alcohol product [1]. In stark contrast, the meta-isomer is inert to thermal rearrangement but undergoes an alternative photochemical rearrangement, while the para-isomer's reactivity pathway also differs, leading to entirely different products [1]. Furthermore, substituting the free base for the hydrochloride salt can compromise the compound's stability and handling properties, as the salt form offers a defined stoichiometry and solid-state characteristics essential for reproducible synthesis .

Quantitative Evidence for Selecting 2-(2-Nitrophenoxy)ethylamine Hydrochloride (98395-65-4) Over Isomeric Analogs and Alternative Salt Forms


Thermal Smiles Rearrangement: Ortho-Isomer (2-(2-Nitrophenoxy)ethylamine) Enables Clean Thermal Conversion to Alcohol, a Reactivity Pathway Absent in the Meta-Isomer

The ortho-isomer (1) and para-isomer (3) of β-(nitrophenoxy)ethylamine undergo a clean thermal Smiles rearrangement in alkaline water to form the corresponding β-(nitrophenoxy)ethyl alcohol (4 or 6, respectively) [1]. In contrast, the meta-isomer (2) does not undergo this thermal rearrangement [1]. Instead, the meta-isomer requires a photochemical reaction to achieve a similar transformation, while photolysis of the ortho- or para-isomers does not cause the Smiles rearrangement [1].

Organic Synthesis Photochemistry Regioselective Rearrangement

Photochemical Reactivity: Ortho-Isomer (2-(2-Nitrophenoxy)ethylamine) Yields a Distinct Photoproduct (Meta-Amino Substitution) Compared to the Meta-Isomer's Smiles Product

Photolysis of the ortho-isomer (1) or para-isomer (3) does not cause the Smiles rearrangement [1]. Instead, photoproducts recovered from 1 and 3 show that the β-amino group bonds at the ring carbon atom adjacent to the side chain and meta to the nitro group [1]. This is in direct contrast to the meta-isomer (2), which undergoes a photochemical Smiles rearrangement to form the corresponding alcohol (5) [1].

Organic Synthesis Photochemistry Regioselectivity

Hydrochloride Salt Form: Defined Stoichiometry and Solid-State Stability Compared to the Free Base (CAS 74443-42-8)

2-(2-Nitrophenoxy)ethylamine hydrochloride (CAS 98395-65-4) is supplied as a yellow to brown powder or solid with a specified purity of 97% or higher . The free base (CAS 74443-42-8) is a liquid with a boiling point of 335.8°C at 760 mmHg . The hydrochloride salt form offers advantages in terms of handling, storage stability, and precise stoichiometric control during synthetic applications, which are critical for reproducible results in multi-step syntheses.

Chemical Procurement Salt Selection Stability

Targeted Research Applications for 2-(2-Nitrophenoxy)ethylamine Hydrochloride (98395-65-4) Based on Evidence-Backed Differentiation


Regioselective Synthesis of Ortho-Substituted β-(Nitrophenoxy)ethyl Alcohols via Thermal Smiles Rearrangement

This application leverages the unique thermal reactivity of the ortho-isomer. As demonstrated by Wubbels et al., 2-(2-nitrophenoxy)ethylamine hydrochloride (after liberation of the free base) undergoes a clean thermal Smiles rearrangement in alkaline water to produce the corresponding β-(nitrophenoxy)ethyl alcohol [1]. This transformation is not possible with the meta-isomer, making the ortho-isomer the mandatory starting material for this specific thermal route [1].

Synthesis of 2-Amino-3-nitrophenyl Scaffolds via Ortho-Selective Photochemical Bonding

For researchers requiring a meta-nitro, ortho-amino-substituted phenyl framework, the ortho-isomer is the essential precursor. Photolysis of 2-(2-nitrophenoxy)ethylamine does not lead to a Smiles rearrangement but instead directs the amine nucleophile to bond at the ring carbon adjacent to the side chain and meta to the nitro group [1]. This photochemical pathway, distinct from that of the meta-isomer, enables the construction of a specific substitution pattern unavailable through other isomeric starting materials [1].

Reproducible Multi-Step Synthesis of Heterocyclic Intermediates and Agrochemical Precursors

2-(2-Nitrophenoxy)ethylamine hydrochloride serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, including insecticides [1]. The hydrochloride salt form (CAS 98395-65-4) is preferred over the free base for its solid-state stability and ease of handling, ensuring consistent stoichiometry and purity (≥97%) in multi-step synthetic sequences . This reliability is crucial for scaling up reactions and maintaining batch-to-batch consistency in industrial and research settings.

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